2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It features a chloroacetamide moiety linked to a phenyltriazole group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide typically involves the following steps:
Formation of the Phenyltriazole Moiety: The phenyltriazole group can be synthesized via a cyclization reaction involving phenylhydrazine and an appropriate alkyne under acidic conditions.
Attachment of the Ethyl Chain: The phenyltriazole is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form the ethyl-substituted triazole.
Introduction of the Chloroacetamide Group: Finally, the ethyl-substituted triazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new therapeutic agents.
Chemical Biology: Employed as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The phenyltriazole group may enhance binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-phenylethyl)acetamide: Lacks the triazole ring, resulting in different biological activity.
N-(2-Phenyltriazol-4-yl)acetamide: Lacks the chloro group, affecting its reactivity and interaction with biological targets.
2-Chloro-N-(2-(1H-1,2,3-triazol-4-yl)ethyl)acetamide: Contains a different triazole isomer, leading to variations in chemical and biological properties.
Uniqueness
2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide is unique due to the combination of the chloroacetamide and phenyltriazole moieties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c13-8-12(18)14-7-6-10-9-15-17(16-10)11-4-2-1-3-5-11/h1-5,9H,6-8H2,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIDQIVWHBLINM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.